Sulfoacetic acid monohydrate

Description

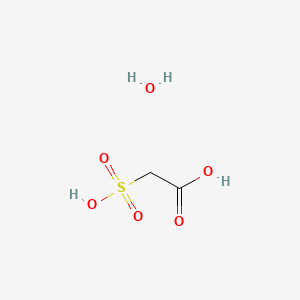

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6155-83-5 |

|---|---|

Molecular Formula |

C2H6O6S |

Molecular Weight |

158.13 g/mol |

IUPAC Name |

2-sulfoacetic acid;hydrate |

InChI |

InChI=1S/C2H4O5S.H2O/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H,5,6,7);1H2 |

InChI Key |

IWPVKNZTNOPDLI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O.O |

Origin of Product |

United States |

Synthetic Methodologies for Sulfoacetic Acid Monohydrate and Derived Structures

Direct Synthetic Routes to Sulfoacetic Acid and its Monohydrate

The primary methods for synthesizing sulfoacetic acid involve the direct sulfonation of suitable precursors. These routes are foundational for producing the compound and its hydrated form, sulfoacetic acid monohydrate.

The synthesis of sulfoacetic acid is effectively achieved through the sulfonation of acetic anhydride (B1165640). researchgate.netlookchem.com Sulfuric acid can sulfonate acetic anhydride directly, whereas it does not readily react with acetic acid under similar conditions. researchgate.netlookchem.com One established method involves the slow addition of acetic anhydride to oleum (B3057394) (fuming sulfuric acid) under controlled temperatures. google.com The reaction temperature is typically allowed to rise gradually to around 75°C and then maintained between 80-85°C to complete the reaction. google.com This process yields a mixture of sulfonic acids, including sulfoacetic acid. google.com

Historically, other methods for producing sulfoacetic acid have been reported, such as the reaction of chloroacetic acid with sulfite (B76179) salts. smolecule.com Another approach involves the direct sulfonation of acetic acid using fuming sulfuric acid. smolecule.com However, the use of acetic anhydride is a common and significant route. researchgate.netgoogle.comechemi.com In some complex reactions, such as the sulfonation of 3,5-dimethylpyrazole (B48361) using concentrated sulfuric acid in an acetic anhydride and acetic acid solvent mixture, sulfoacetic acid can be formed as a significant component of the final product mixture. researchgate.net

Optimizing the purity and yield of sulfoacetic acid from sulfonation reactions involves controlling reaction parameters and employing effective purification techniques. In the synthesis using oleum and acetic anhydride, controlling the ratio of reactants (typically 4 to 7 parts oleum to 1 part acetic anhydride) and the temperature profile is crucial for maximizing the desired products. google.com

After the reaction, separation techniques are employed to isolate sulfoacetic acid from by-products. One documented method involves using glacial acetic acid to wash the crude product mixture. google.com In this process, lower sulfonation products, primarily sulfoacetic acid, are dissolved and carried away in the filtrate, allowing for their separation from other, less soluble sulfonic acid products. google.com The resulting filtrate, enriched with sulfoacetic acid, can then be processed further. google.com While detailed industrial optimization focuses on derivatives, the principles of using high-purity reagents, such as anhydrous sulfur trioxide (SO₃) gas, and specialized reactor designs, like falling film reactors, are applicable for enhancing reaction efficiency and product quality in sulfonation processes generally. smolecule.com

Preparation of Functionalized Sulfoacetate Derivatives

Sulfoacetic acid serves as a versatile building block for creating a range of functionalized molecules. Its dual carboxylic and sulfonic acid groups allow for various chemical modifications, including esterification, salt formation, and polymer derivatization.

Sulfoacetic acid and its derivatives readily undergo esterification with alcohols to form sulfoacetate esters. smolecule.comacs.org The synthesis of these esters can be catalyzed by various means, as summarized in the table below.

Table 1: Catalytic Mechanisms for the Esterification of Sulfonated Acetic Acid Derivatives

| Catalysis Type | Catalyst Examples | Typical Temperature | Typical Reaction Time | Key Characteristics |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric acid, p-toluenesulfonic acid | 80-120°C | 4-8 hours | Reliable and cost-effective, but can face issues with catalyst recovery and equipment corrosion. smolecule.com |

| Base Catalysis | Sodium methoxide, Potassium hydroxide (B78521) | 60-90°C | 2-5 hours | Milder conditions and fewer side reactions, but sensitive to water which can cause saponification. smolecule.com |

| Lewis Acid Catalysis | Aluminum chloride, Boron trifluoride | 40-70°C | 1-4 hours | High selectivity and lower temperature requirements, but sensitive to moisture and requires complex handling. smolecule.com |

A commercially significant sulfoacetate ester is Sodium Lauryl Sulfoacetate, an anionic surfactant derived from coconut and palm oils. chemdad.comnih.gov A common industrial synthesis method involves a two-step process. First, an alcohol such as lauryl alcohol (dodecanol) is reacted with monochloroacetic acid to form the corresponding alkyl chloroacetate (B1199739) ester. google.com In the second step, this chloroester undergoes a sulfitation reaction with a sulfite salt, typically sodium sulfite, to yield the final alkyl sulfoacetate surfactant. google.com The reaction is often heated to temperatures between 90°C and 97°C for several hours. google.com A key challenge in this process is ensuring the final product is substantially free of unreacted monochloroacetic acid and its salts. google.com

The reaction between sulfoacetic acid and aminoguanidine (B1677879) presents a unique case of derivatization, leading to the formation of a zwitterionic salt rather than a simple salt. ijpbs.comresearchgate.netscience.gov This occurs because the sulfonic acid group of sulfoacetic acid is highly acidic, which favors an acid-catalyzed condensation reaction with the aminoguanidine. ijpbs.comscience.gov

The product of this reaction is specifically identified as 2-guanylhydrazido-oxo-methanesulfonic acid. researchgate.netscience.gov In this zwitterionic structure, the aminoguanidine portion becomes protonated, while the carboxylic acid group of the sulfoacetic acid moiety condenses with the hydrazine (B178648) group of aminoguanidine to form a hydrazide, resulting in an internal salt structure. ijpbs.comresearchgate.net This contrasts with the reactions of aminoguanidine with many other carboxylic acids, which typically form simple aminoguanidinium salts. ijpbs.com Zwitterionic salts are a class of hybrid materials that incorporate characteristics of both zwitterions and ionic liquids, featuring extended polar domains and high hydrophilicity. qub.ac.ukrsc.org

Sulfoacetic acid chemistry can be applied to modify polymeric substrates, imparting new properties such as water solubility. researchgate.netresearchgate.net A notable example is the synthesis of cellulose (B213188) sulfoacetate, a water-soluble cellulose derivative. researchgate.netnih.gov

An efficient, one-step method for this derivatization involves the simultaneous acetylation and sulfation of cellulose. researchgate.netnih.gov The reaction is performed in a glacial acetic acid solvent, using a mixture of acetic anhydride and sulfuric acid as the reagents. researchgate.netnih.gov By optimizing reaction time and the amount of acetic anhydride, water-soluble cellulose acetate (B1210297) sulfate (B86663) (CAS) esters can be produced. nih.gov Research has successfully applied this method to both pure cellulose and cellulose-rich materials from agricultural by-products. nih.gov

The properties of the resulting polymer can be controlled by the reaction conditions. Studies have produced cellulose sulfates with a wide range of substitution.

Table 2: Properties of Synthesized Cellulose Acetate Sulfate (CAS)

| Property | Value Range | Reference(s) |

|---|---|---|

| Degree of Acetylation (DS) | 1.6 - 2.4 | researchgate.net, nih.gov |

| Degree of Sulfation (DS) | 0.21 - 2.59 | researchgate.net, nih.gov, researchgate.net |

| Number-Average Degree of Polymerization (DPn) | 59 - 232 | goettingen-research-online.de, researchgate.net |

The introduction of sulfate groups enhances water solubility, and the resulting products exhibit interesting rheological properties, suggesting a high viscosity in aqueous solutions. researchgate.netnih.gov The sulfation process generally leads to a significant decrease in the molecular weight and an increase in the amorphous nature of the cellulose. researchgate.netgoettingen-research-online.de

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of Sulfoacetic Acid Monohydrate and its Metal Coordination Complexes

The crystal structure of this compound is significantly influenced by extensive hydrogen bonding. These non-covalent interactions, involving hydrogen atoms and electronegative atoms like oxygen, are pivotal in defining the molecular packing and stabilizing the crystal lattice. nih.gov In the solid state, sulfoacetic acid exists as a zwitterion, H₃O⁺·⁻O₃SCH₂COOH. The structure is characterized by a three-dimensional network of hydrogen bonds.

The sulfoacetate ligand, derived from sulfoacetic acid, exhibits versatile coordination behavior when complexed with metal ions. researchgate.netwikipedia.org The presence of both a carboxylate and a sulfonate group allows for various binding modes, including monodentate, bidentate bridging, and chelating interactions. wikipedia.orgresearchgate.net

Research on metal complexes with the sulfoacetate ligand has revealed a variety of novel coordination modes. For example, in complexes with Co²⁺, Zn²⁺, Ba²⁺, and Pb²⁺, the sulfoacetate ligand demonstrates diverse binding patterns. researchgate.net Dinuclear platinum(II) complexes have been synthesized with di-μ-sulfoacetato bridges, forming zwitterionic structures. researchgate.net The coordination versatility of the related sulfate (B86663) anion, which can act as a monodentate, bidentate bridging, bidentate chelating, tridentate bridging, and even tetradentate bridging ligand, highlights the potential for sulfoacetate to form complex one-, two-, or three-dimensional coordination polymers. researchgate.net The specific coordination mode adopted depends on factors such as the metal ion's identity, the presence of other ligands, and the crystallization conditions. nih.govacs.org

Table 1: Examples of Metal-Sulfoacetate Coordination Complexes and their Structural Features

| Metal Ion | Other Ligands | Structural Features | Reference |

| Co(II) | Water | Monomeric, with the formula Co(O₃SCH₂CO₂)(H₂O)₃. | researchgate.net |

| Zn(II) | Water | Isostructural with the Co(II) complex, Zn(O₃SCH₂CO₂)(H₂O)₃. | researchgate.net |

| Ba(II) | Water | Polymeric, with the formula Ba(O₃SCH₂CO₂)(H₂O). | researchgate.net |

| Pb(II) | Water | Polymeric, with the formula Pb(O₃SCH₂CO₂)(H₂O). | researchgate.net |

| Pt(II) | Diamines | Dinuclear complexes with di-μ-sulfoacetato bridges. | researchgate.net |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. symbiosisonlinepublishing.com Different polymorphs of a compound can exhibit distinct physicochemical properties. symbiosisonlinepublishing.com While specific polymorphic studies on this compound are not extensively detailed in the provided search results, the principles of polymorphism are relevant. The existence of different crystalline forms is often influenced by factors like the solvent used for crystallization. core.ac.uk

Solid-state transformations refer to changes in the crystal structure of a solid without it passing through a liquid or gaseous phase. usp.br These transformations can be induced by temperature changes and can lead to the formation of different polymorphs or new phases. usp.brmu.edu.tr For instance, heating can sometimes cause the loss of water of hydration, leading to a new crystalline form. The study of such transformations is crucial for understanding the stability and behavior of crystalline materials under different conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and in the solid state. gatech.eduresearchgate.net It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). tu-darmstadt.dehmdb.ca

For sulfoacetic acid, ¹H NMR spectroscopy can be used to identify and quantify the protons in the molecule. researchgate.net The presence of 34 mol% sulfoacetic acid in a reaction mixture was determined using ¹H NMR. researchgate.net Predicted ¹H and ¹³C NMR spectra for sulfoacetic acid in water are available in databases and serve as a reference for experimental studies. hmdb.cahmdb.ca Solid-state NMR can provide further insights into the crystalline structure and polymorphism, as the chemical shifts can be sensitive to the local environment and packing of the molecules in the crystal lattice. researchgate.net

Table 2: Predicted NMR Data for Sulfoacetic Acid

| Nucleus | Solvent | Frequency | Spectrum Type | Source |

| ¹³C | H₂O | 100 MHz | Predicted 1D | hmdb.ca |

| ¹H | H₂O | 100 MHz | Predicted 1D | hmdb.ca |

| ¹³C | H₂O | 1000 MHz | Predicted 1D | hmdb.ca |

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. researchgate.netlibretexts.org

The mass spectra of sulfonic acids and their derivatives have been studied to understand their characteristic fragmentation. researchgate.net For short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (hydroxyl group) and COOH (carboxyl group) are often observed. libretexts.org In the case of sulfoacetic acid, fragmentation would likely involve cleavage of the C-S and C-C bonds. The study of fragmentation patterns can provide valuable information for identifying sulfoacetic acid and its derivatives in complex mixtures. nih.govcopernicus.org In-source fragmentation, a phenomenon that occurs in the ion source of the mass spectrometer, can generate fragments that are similar to those produced by tandem mass spectrometry (MS/MS) and can be used for structural identification. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.comsapub.org These techniques are highly sensitive to the functional groups present in a molecule and the nature of the chemical bonds. mt.com They are also valuable for studying intermolecular interactions, such as hydrogen bonding, and for characterizing different polymorphic forms. mdpi.com

The FT-IR spectrum of sulfoacetic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the S=O stretches of the sulfonate group. scitechnol.com The positions and shapes of these bands can be influenced by hydrogen bonding. rsc.org For example, the broadness of the O-H stretching band is a hallmark of strong hydrogen bonding. scitechnol.com

Raman spectroscopy provides complementary information to FT-IR. mt.com It is particularly sensitive to non-polar bonds and can be used to study the carbon backbone and the sulfonate group. researchgate.net Raman spectroscopy of hydrated resins has been used to identify vibrations characteristic of sulfonates and their corresponding acids. researchgate.net Low-frequency Raman modes can provide information about the crystal lattice structure and polymorphism. mt.commdpi.com

Table 3: Key Vibrational Modes for Sulfoacetic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | FT-IR |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | FT-IR, Raman |

| S=O (Sulfonate) | Asymmetric & Symmetric Stretching | 1250-1150 & 1070-1030 | FT-IR, Raman |

| C-S | Stretching | 800-600 | Raman |

Applications of Advanced Spectroscopic Techniques, including Terahertz Spectroscopy and Synchrotron-Based Methods

The structural elucidation of complex molecules such as this compound benefits immensely from advanced spectroscopic techniques that probe beyond conventional laboratory methods. Terahertz (THz) spectroscopy and synchrotron-based methods offer unique insights into the intermolecular interactions and precise crystal structures, which are defining characteristics of this hydrated compound.

Terahertz Spectroscopy

Terahertz time-domain spectroscopy (THz-TDS) is a powerful non-destructive technique for characterizing low-frequency molecular vibrations, such as those associated with crystal lattice phonons and hydrogen-bond networks. purdue.eduwikipedia.org This frequency range, typically 0.1 to 4 THz, corresponds to the collective vibrational modes of molecules, making it exceptionally sensitive to the crystalline structure and intermolecular forces within a sample. wikipedia.orgmdpi.com For hydrated crystals like this compound, THz spectroscopy can provide a distinct spectral fingerprint based on the arrangement of water molecules and their hydrogen bonding with the sulfoacetic acid zwitterion.

While specific THz-TDS studies on this compound are not extensively detailed in the literature, the application of this technique to similar organic acid hydrates demonstrates its potential. For instance, studies on orotic acid monohydrate have successfully used THz spectroscopy to identify distinct absorption peaks corresponding to intermolecular vibrations. ejournal.by These peaks are attributed to the collective motions of the crystal lattice, where interactions between the organic acid molecules and the water of hydration dominate the spectral features. ejournal.by A similar analysis of this compound would be expected to reveal features related to the vibrations of the hydrogen-bonded network involving the sulfonic acid group, the carboxylic acid group, and the water molecule.

The analysis involves directing short pulses of terahertz radiation at a sample and measuring the transmitted electric field's amplitude and phase. wikipedia.org The resulting absorption spectrum reveals sharp peaks characteristic of the material's crystalline form. These spectral fingerprints are highly sensitive to polymorphism, hydration state, and even subtle changes in the hydrogen-bonding environment. nih.gov

Table 1: Illustrative Terahertz Absorption Peaks and Assignments for a Hydrated Organic Acid Crystal

This table is an example based on findings for similar compounds, such as orotic acid monohydrate ejournal.by and α-lactose monohydrate nih.gov, to illustrate the type of data obtainable for this compound.

| Frequency (THz) | Wavenumber (cm⁻¹) | Potential Vibrational Assignment for this compound |

| ~0.5 - 0.8 | ~17 - 27 | Lattice phonon modes (collective vibrations of the crystal structure) |

| ~1.1 - 1.4 | ~37 - 47 | Intermolecular hydrogen bond stretching/bending between water and sulfonic acid groups |

| ~1.6 - 1.9 | ~53 - 63 | Torsional or librational modes of the sulfoacetic acid molecule within the crystal lattice |

| ~2.0 - 2.3 | ~67 - 77 | Collective vibrations involving the carboxylic acid dimer interactions, mediated by water |

Synchrotron-Based Methods

Synchrotron light sources generate exceptionally brilliant and highly collimated X-ray beams, enabling characterization techniques that are not feasible with conventional laboratory sources. researchgate.netfrontiersin.org For this compound, synchrotron-based methods, particularly high-resolution X-ray diffraction (XRD), are invaluable for determining its precise three-dimensional crystal structure.

The high flux of synchrotron radiation allows for data collection from microcrystals, overcoming challenges associated with growing large single crystals suitable for laboratory diffractometers. researchgate.net Synchrotron XRD can provide electron density maps of unparalleled resolution, allowing for the accurate determination of atomic positions (including hydrogen atoms), bond lengths, bond angles, and the intricate details of the hydrogen-bonding network.

For example, high-resolution synchrotron powder and single-crystal X-ray data have been used to solve complex orthorhombic crystal structures with large unit cells, showcasing the power of this technique to handle complex arrangements. science.gov While the full crystal structure of this compound itself is not detailed in the provided results, the structures of its metal complexes have been elucidated using single-crystal X-ray crystallography. researchgate.net These studies reveal a variety of coordination modes for the sulfoacetate ligand, providing critical insight into its bonding capabilities. researchgate.net

Other synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) can provide element-specific information about the local geometric and electronic structure. frontiersin.org For this compound, XAS at the sulfur K-edge could probe the oxidation state and coordination environment of the sulfur atom in the sulfonic acid group.

Table 2: Example of Crystallographic Data Obtainable from Synchrotron X-ray Diffraction

The following table presents representative data for a metal complex of sulfoacetate, specifically Co(O₃SCH₂CO₂)(H₂O)₃, as determined by single-crystal X-ray crystallography, a technique often performed at synchrotron sources for high precision. researchgate.net This illustrates the detailed structural information that can be obtained for this compound.

| Crystal Data Parameter | Value for Co(O₃SCH₂CO₂)(H₂O)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.279(1) Å |

| b = 10.380(2) Å | |

| c = 11.834(2) Å | |

| β = 99.13(3)° | |

| Volume (V) | 761.5(2) ų |

| Z (Formula units per cell) | 4 |

The application of these advanced methods is crucial for building a complete molecular and solid-state profile of this compound, linking its atomic-level structure to its macroscopic chemical and physical properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. researchgate.netiastate.edu These first-principles methods solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. ijcce.ac.irresearchgate.net It is particularly effective for predicting molecular geometries by finding the lowest energy arrangement of atoms. researchgate.netblueberriesconsulting.com The core principle of DFT is that a molecule's ground-state energy is a unique functional of its electron density. researchgate.net This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.net

For sulfoacetic acid monohydrate, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for the most stable conformation of the sulfoacetic acid molecule and the associated water molecule. These calculations often employ hybrid functionals, such as B3LYP, which combine exact Hartree-Fock exchange with DFT exchange-correlation components to achieve reliable results. blueberriesconsulting.comexplorationpub.com The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate geometric parameters. ijcce.ac.ir By analyzing the optimized geometry, researchers can understand the intramolecular interactions, such as hydrogen bonding between the sulfonic acid group, the carboxylic acid group, and the water molecule. DFT also provides insights into reactivity through descriptors derived from the electronic structure. ijcce.ac.ir

Table 1: Illustrative Data Obtainable from DFT Geometry Optimization for Sulfoacetic Acid This table is illustrative as specific DFT calculation results for this compound are not publicly available. It shows the types of parameters that would be determined.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation. rsc.org

While computationally more demanding than DFT, ab initio methods are essential for achieving high accuracy in energetic predictions. nih.gov For a molecule like this compound, these methods could be used to calculate a highly accurate total energy, which is crucial for determining thermodynamic properties like the enthalpy of formation. High-level corrections can be applied to account for electron correlation and basis set limitations, further refining the accuracy of the predicted energies. nih.gov For instance, studying the vibrational spectra of related molecules like acetic acid dimers has been successfully performed using ab initio calculations at the DFT/B3LYP/6-31++G** level, demonstrating the power of these methods to explain complex spectral features. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. mdpi.com For this compound, computational methods can calculate the energies of the HOMO and LUMO. This information helps predict its reactivity in various chemical environments. For example, a smaller gap might suggest a higher propensity to participate in charge-transfer interactions. researchgate.net The HOMO-LUMO gap is a property that can be calculated using methods like DFT, though the choice of functional can significantly impact the result. reddit.comnih.gov

Table 2: Key Chemical Reactivity Descriptors from HOMO-LUMO Energies This table explains quantum chemical parameters derived from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate trajectories that provide a microscopic view of a system's evolution, revealing information about its structural, dynamic, and thermodynamic properties. diva-portal.org

For this compound, MD simulations are invaluable for understanding its behavior in a solvent, such as water. These simulations can reveal:

Conformational Analysis : How the molecule flexes and what shapes (conformations) it prefers.

Solvation Structure : How water molecules arrange around the acidic functional groups, forming hydration shells.

Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between sulfoacetic acid, the water of hydration, and the surrounding solvent molecules.

A study on a related sulfoacetate complex (sulfoacetate-CoA) used MD simulations to assess its stability, flexibility, and compactness over a 100-nanosecond timescale. researchgate.net Such analyses for this compound would clarify how the molecule interacts with its environment, which is crucial for understanding its properties in solution. researchgate.netmdpi.comnih.gov

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. iastate.edu By calculating the energies of reactants, products, and transition states, researchers can map out the entire potential energy surface of a reaction. mdpi.com This allows for the determination of activation barriers, which control the reaction rate, and the identification of transient intermediates.

For sulfoacetic acid, computational studies could investigate various reactions, such as its synthesis via the sulfonation of acetic anhydride (B1165640) or its decomposition pathways. researchgate.net These investigations can clarify whether a proposed mechanism is energetically feasible and can even uncover alternative, lower-energy pathways that might not be intuitive. mdpi.com

The acid dissociation constant (pKa) is a fundamental property that quantifies the strength of an acid in solution. mdpi.comnih.gov Computational methods have been developed to predict pKa values by calculating the free energy change of the deprotonation reaction. mdpi.comresearchgate.net These methods often use thermodynamic cycles that combine gas-phase energy calculations with solvation free energies. mdpi.com

Accurate pKa prediction requires a precise description of the electronic structure and the significant influence of the solvent. mdpi.com Quantum chemical calculations combined with solvation models (either implicit continuum models or explicit solvent models) are employed for this purpose. nih.govmdpi.comchemrxiv.org While predicting absolute pKa values with high accuracy is challenging, calculating relative pKa values or trends within a class of compounds is often more reliable. nih.govroutledge.com For sulfoacetic acid, which has two acidic protons (one on the carboxylic acid group and one on the sulfonic acid group), computational methods can predict the two corresponding pKa values, helping to understand which proton dissociates more readily.

Table 3: Comparison of Acidity for Sulfoacetic Acid This table includes an experimental value for comparison, highlighting the goal of computational prediction.

| Acid Group | Predicted pKa Range (Illustrative) | Experimental pKa (Carboxylic) | Method |

|---|---|---|---|

| Sulfonic Acid (-SO3H) | < 0 | Not applicable | Computational (DFT with solvation model) |

| Carboxylic Acid (-COOH) | 3.0 - 5.0 | 4.07 | Computational (DFT with solvation model) vs. Experimental (Potentiometric titration) |

Note: The sulfonic acid group is expected to be a very strong acid with a pKa value typically below 0. The experimental value for the carboxylic acid proton dissociation (Ka) has been reported as (8.6 ± 0.3) x 10-5, which corresponds to a pKa of approximately 4.07.

Characterization of Transition States and Energy Barriers

The characterization of transition states and energy barriers is fundamental to understanding the reaction mechanisms involving a chemical species. For sulfoacetic acid, this could involve reactions such as its formation, decomposition, or its role as a catalyst. Computational methods, like Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction, locating transition state structures, and calculating the associated energy barriers. nih.govyoutube.com

General Methodology:

Reaction Coordinate Scanning: To find an approximate transition state, a specific bond or angle that is expected to change during the reaction is systematically varied, and the energy at each step is calculated. This helps to identify the region of the highest energy along the reaction pathway.

Transition State Optimization: Once an approximate structure is found, more sophisticated algorithms are used to locate the exact transition state, which is a first-order saddle point on the potential energy surface. This structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary point. A minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have one imaginary frequency. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Application to Sulfoacetic Acid Reactions:

While no specific studies on this compound were found, research on similar compounds provides insights. For instance, computational studies on the hydrolysis of esters and amides under acidic conditions have detailed the transition states and energy barriers, often involving the participation of water molecules. researchgate.net A computational investigation into the cyclodehydration of maleamic acid with acetic anhydride also highlights the detailed mechanistic pathways, intermediates, and transition states that can be elucidated through these methods. researchgate.net Studies on the aminolysis of trifluoroacetaldehyde (B10831) have shown that a single water molecule can significantly reduce the reaction energy barrier, a principle that would likely apply to reactions involving this compound. researchgate.net

For a hypothetical reaction, such as the dehydration of this compound, computational studies would aim to determine the energy barrier for the removal of the water molecule and any subsequent rearrangement of the sulfoacetic acid molecule. The presence of the highly acidic sulfonic group and the carboxylic acid group would create a complex potential energy surface with multiple possible transition states for various reactions. researchgate.net

Crystal Structure Prediction and Lattice Energy Minimization

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a molecule from its chemical diagram alone. chemrxiv.org This is a challenging field, as many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. chemrxiv.org The goal of CSP is to find the most thermodynamically stable crystal structure, which corresponds to the global minimum on the lattice energy surface.

General Methodology:

Conformational Analysis: The first step is to identify the likely low-energy conformations of the isolated molecule.

Crystal Packing Generation: These conformations are then packed into various possible space groups to generate a large number of hypothetical crystal structures.

Lattice Energy Calculation and Minimization: The lattice energy of each generated structure is then calculated and minimized. Lattice energy is the energy released when gaseous ions come together to form a crystal lattice. chemguide.co.uksavemyexams.com This is often done using a hierarchical approach, starting with faster, less accurate methods (like force fields) and then refining the most promising structures with more accurate but computationally expensive methods (like DFT). chemrxiv.org

Application to this compound:

The crystal structure of this compound is influenced by strong intermolecular interactions, particularly hydrogen bonding involving the sulfonic acid group, the carboxylic acid group, and the water molecule. These interactions play a crucial role in stabilizing the crystal lattice.

While a specific CSP study on this compound is not available, the crystal structures of related compounds have been determined. For example, a magnesium sulfoacetate complex, [Mg(SA)(H2O)3], has been synthesized and its crystal structure determined by single-crystal X-ray crystallography. It crystallizes in the monoclinic P21/C space group. researchgate.net The structure of aminoguanidinium salts of various carboxylic acids, including sulfoacetic acid, has also been investigated, revealing that sulfoacetic acid tends to form zwitterionic salts. researchgate.net

A theoretical CSP study on this compound would involve generating thousands of possible crystal packings and ranking them based on their calculated lattice energies. The predicted structures would then ideally be compared with experimental data from X-ray diffraction to validate the computational methodology. The lattice energy calculations would help in understanding the relative stability of different potential polymorphs.

Chemical Reactivity and Mechanistic Investigations

Detailed Studies of Acid-Base Properties and Proton Transfer Phenomena

Sulfoacetic acid is a diprotic acid, possessing two acidic protons that dissociate in a stepwise manner in aqueous solutions. nationalcurvebank.orgpurdue.edu The two acidic centers are the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH). The sulfonic acid group is a significantly stronger acid than the carboxylic acid group, which is reflected in their respective acid dissociation constants (pKa).

The first dissociation involves the loss of a proton from the highly acidic sulfonic acid group. The pKa value for this first deprotonation (pKa₁) is comparable to that of other strong sulfonic acids. The second dissociation is that of the carboxylic acid proton, which is influenced by the presence of the neighboring, strongly electron-withdrawing sulfonate group (-SO₃⁻). This inductive effect enhances the acidity of the carboxylic acid group compared to acetic acid (pKa ≈ 4.76).

The acid-base equilibria can be represented as follows:

H₂A ⇌ HA⁻ + H⁺ (First deprotonation from -SO₃H)

HA⁻ ⇌ A²⁻ + H⁺ (Second deprotonation from -COOH)

Where:

H₂A represents the fully protonated sulfoacetic acid.

HA⁻ represents the monoanion, sulfonatoacetate.

A²⁻ represents the dianion.

Detailed potentiometric studies and calculations have been performed to determine the pKa values for sulfoacetic acid. While values can vary slightly depending on the experimental conditions, the data clearly distinguish between the two acidic protons.

| Dissociation Constant | Functional Group | Reported pKa Value | Reference |

|---|---|---|---|

| pKa₁ | Sulfonic Acid (-SO₃H) | 1.9 | smolecule.com |

| pKa₂ | Carboxylic Acid (-COOH) | 4.0 | guidechem.comchemicalbook.com |

| pKa₂ | Carboxylic Acid (-COOH) | 4.05 | nih.gov |

| pKa₂ | Carboxylic Acid (-COOH) | 3.70 - 3.90 | osti.gov |

Proton transfer is a fundamental process in all acid-base reactions of sulfoacetic acid. masterorganicchemistry.com In solution, proton transfer can occur intermolecularly, often mediated by solvent molecules like water acting as a "proton shuttle". masterorganicchemistry.com The equilibrium position of the proton transfer is dictated by the relative pKa values of the participating species; the proton will preferentially reside with the stronger base (the conjugate base of the weaker acid). libretexts.org For example, when sulfoacetic acid is dissolved in water, the first proton from the sulfonic acid group is readily transferred to water to form a hydronium ion (H₃O⁺), as the sulfonic acid is a much stronger acid than H₃O⁺.

Exploration of Nucleophilic and Electrophilic Reactivity of the Sulfoacetate Moiety

The sulfoacetate moiety possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions. khanacademy.org

Electrophilic Reactivity: The primary electrophilic center in sulfoacetic acid is the carbonyl carbon of the carboxylic acid group. The electron density at this carbon is significantly reduced by the polarization of the carbon-oxygen double bond and, notably, by the strong inductive electron-withdrawing effect of the adjacent sulfonate group. This enhanced electrophilicity makes the carbonyl carbon highly susceptible to attack by nucleophiles. mdpi.com

A key example of this electrophilic character is the esterification reaction. Sulfoacetic acid can be reacted with alcohols in the presence of an acid catalyst to form the corresponding sulfoacetic esters. chemicalbook.com The mechanism involves the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. mdpi.com

Nucleophilic Reactivity: The nucleophilic character of the sulfoacetate moiety resides in the oxygen atoms, which possess lone pairs of electrons. youtube.com In the deprotonated forms (sulfonatoacetate monoanion and dianion), the oxygen atoms of the carboxylate and sulfonate groups are electron-rich and can act as nucleophiles.

For instance, the carboxylate anion can attack an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction to form an ester. Similarly, the oxygen atoms of the sulfonate group can exhibit nucleophilicity, although their reactivity is generally lower than that of the carboxylate due to the delocalization of the negative charge over three oxygen atoms. The reactivity of these nucleophilic centers is a critical factor in the synthesis of various derivatives of sulfoacetic acid. nih.gov

Hydrolysis and Decomposition Pathways under Varied Conditions

The stability of sulfoacetic acid and its derivatives is influenced by conditions such as temperature and pH.

Hydrolysis: The term hydrolysis, in the context of sulfoacetic acid itself, is less relevant as the compound is stable in water. However, its derivatives, such as sulfoacetate esters, readily undergo hydrolysis. This reaction is the reverse of esterification and can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com This process is reversible and leads to an equilibrium between the ester, water, sulfoacetic acid, and the corresponding alcohol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form the carboxylate salt.

Thermal Decomposition: Sulfoacetic acid exhibits limited thermal stability. When heated, it undergoes decomposition. The decomposition is reported to occur at its boiling point of approximately 245 °C. nih.gov The decomposition process is known to release toxic fumes of sulfur oxides (SOₓ). guidechem.com The precise pathways of thermal decomposition likely involve decarboxylation (loss of CO₂) from the carboxylic acid moiety and cleavage of the carbon-sulfur bond, leading to the formation of various volatile and non-volatile products.

Kinetics and Thermodynamics of Reactions Involving Sulfoacetic Acid Monohydrate

Quantitative studies on the kinetics and thermodynamics of reactions involving sulfoacetic acid are essential for optimizing synthetic procedures and understanding its reactivity profile.

Kinetics: The rates of reactions involving sulfoacetic acid are dependent on several factors, including temperature, concentration of reactants, and the presence of catalysts.

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) govern the spontaneity and equilibrium position of reactions.

Esterification: The esterification of carboxylic acids is a reversible reaction with an equilibrium constant (K_eq) that is typically not very large. The reaction is generally considered to be moderately exothermic. researchgate.net For the esterification of 1-methoxy-2-propanol with acetic acid, the reaction was found to be exothermic. mdpi.com While specific thermodynamic data for sulfoacetic acid esterification is not readily available, similar trends are expected.

Acid-Base Reactions: The thermodynamics of the deprotonation steps are described by their respective pKa values. The Gibbs free energy change for dissociation (ΔG°) can be calculated using the equation ΔG° = -RTln(Kₐ), where R is the gas constant and T is the temperature in Kelvin.

One study investigated the reaction between sulfoacetic acid and aminoguanidine (B1677879) bicarbonate, which resulted in a condensation product, 2-guanylhydrazido-oxo-methanesulfonic acid, rather than a simple salt, highlighting the interplay between acid-base and condensation reactions. researchgate.net

Coordination Chemistry of Sulfoacetate Ligands and Metal Complexes

Synthesis and Comprehensive Characterization of Metal-Sulfoacetate Coordination Compounds

The synthesis of metal-sulfoacetate coordination compounds typically involves the reaction of a soluble metal salt with sulfoacetic acid or its deprotonated form in a suitable solvent. tandfonline.com The choice of solvent, temperature, pH, and the molar ratio of metal to ligand are crucial parameters that influence the stoichiometry and structure of the resulting complex. jocpr.com Common synthetic methods include slow evaporation, hydrothermal synthesis, and diffusion techniques to obtain crystalline products suitable for single-crystal X-ray diffraction analysis. tandfonline.com

Comprehensive characterization of these compounds is essential to elucidate their structure and properties. Key analytical techniques employed include:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to probe their coordination to the metal center. The characteristic stretching frequencies of the carboxylate (COO⁻) and sulfonate (SO₃⁻) groups in the sulfoacetate ligand shift upon coordination to a metal ion. For instance, the difference between the asymmetric and symmetric stretching vibrations of the carboxylate group (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) can provide insights into its coordination mode (monodentate, bidentate chelating, or bridging). researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions in the case of transition metal complexes. researchgate.net The position and intensity of these absorption bands are sensitive to the coordination geometry and the nature of the ligands surrounding the metal ion. docbrown.info

Elemental Analysis: This technique determines the elemental composition (C, H, S, etc.) of the synthesized compound, which helps to confirm its empirical formula.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. jocpr.com

A representative table summarizing the characterization data for a hypothetical metal-sulfoacetate complex is provided below.

| Characterization Technique | Observation/Data | Interpretation |

| Single-Crystal X-ray | Orthorhombic, P2₁2₁2₁ | Crystal system and space group |

| M-O(carboxylate) = 2.1 Å | Metal-ligand bond distance | |

| M-O(sulfonate) = 2.3 Å | Metal-ligand bond distance | |

| Infrared Spectroscopy | Δν(COO⁻) = 150 cm⁻¹ | Bridging coordination of carboxylate |

| ν(SO₃⁻) shifts to lower frequency | Coordination of sulfonate group | |

| UV-Vis Spectroscopy | λₘₐₓ at 650 nm | d-d transition indicative of octahedral geometry |

| Elemental Analysis | C: 10.2%, H: 1.7%, S: 13.6% | Corresponds to the proposed formula |

| TGA | Weight loss at 110 °C | Presence of one coordinated water molecule |

Investigation of Varied Coordination Modes of the Sulfoacetate Ligand

The sulfoacetate ligand is a polyfunctional ligand, offering multiple potential donor atoms for coordination to a metal center. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. Similarly, the sulfonate group can act as a monodentate, bidentate, or bridging ligand. nih.gov The combination of these functionalities allows for a rich variety of coordination modes, leading to the formation of mononuclear complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

The actual coordination mode adopted by the sulfoacetate ligand depends on several factors, including:

The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry).

The reaction conditions (e.g., pH, temperature, and solvent).

The presence of other competing ligands.

For instance, in the presence of a metal ion that favors octahedral coordination, the sulfoacetate ligand might act as a bridging ligand, connecting multiple metal centers to form a coordination polymer. Conversely, with a metal ion that prefers a lower coordination number, it might act as a chelating ligand, forming a stable five- or six-membered ring with the metal center. The interplay of the hard carboxylate and softer sulfonate ends of the ligand also influences its coordination preference for different metal ions according to Hard and Soft Acid and Base (HSAB) theory.

| Coordination Mode | Description |

| Monodentate | The ligand binds to the metal center through only one oxygen atom of either the carboxylate or sulfonate group. |

| Bidentate Chelating | The ligand binds to the same metal center through one oxygen from the carboxylate and one from the sulfonate group, forming a chelate ring. |

| Bidentate Bridging | The ligand connects two different metal centers, with each functional group coordinating to one metal ion. |

| Tridentate | The ligand coordinates to a single metal center through three donor atoms or bridges multiple metal centers using a combination of its donor sites. |

Supramolecular Assembly and Hydrogen Bonding Architectures in Metal-Organic Systems

In the solid state, metal-sulfoacetate complexes often self-assemble into higher-order supramolecular structures through non-covalent interactions. rsc.org Hydrogen bonding plays a particularly crucial role in directing the assembly of these coordination compounds into well-defined architectures. nih.govnih.gov The sulfoacetate ligand itself contains hydrogen bond donors (from any coordinated water molecules or protonated forms) and multiple hydrogen bond acceptors (the oxygen atoms of the carboxylate and sulfonate groups).

These hydrogen bonding interactions can occur between:

Coordinated sulfoacetate ligands and adjacent ligands.

Coordinated sulfoacetate ligands and lattice solvent molecules (e.g., water).

Coordinated water molecules and sulfoacetate ligands.

Spectroscopic and Magnetic Properties of Novel Metal-Sulfoacetate Complexes

The spectroscopic and magnetic properties of metal-sulfoacetate complexes are determined by the nature of the metal ion and its coordination environment.

Spectroscopic Properties: As mentioned earlier, UV-Vis spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. The d-d electronic transitions are sensitive to the ligand field strength and the geometry of the coordination sphere. nih.gov By analyzing the absorption spectra, one can often infer the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. docbrown.inforesearchgate.net The spectrochemical series can be used to predict the relative ligand field splitting ability of the sulfoacetate ligand compared to other common ligands.

Magnetic Properties: The magnetic properties of metal-sulfoacetate complexes arise from the presence of unpaired electrons in the d-orbitals of the transition metal ions. arabjchem.org Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff) of a complex, which provides information about the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal center. nih.gov This information is particularly valuable for understanding the electronic configuration and bonding in these compounds. For polynuclear complexes where metal centers are bridged by sulfoacetate ligands, magnetic studies can also reveal the nature and magnitude of magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal ions. mdpi.com

| Metal Ion | Typical Geometry | Expected Magnetic Behavior |

| Manganese(II) | Octahedral (high-spin) | Paramagnetic (approx. 5.9 B.M.) |

| Cobalt(II) | Octahedral or Tetrahedral | Paramagnetic |

| Nickel(II) | Octahedral | Paramagnetic (approx. 3.2 B.M.) |

| Copper(II) | Distorted Octahedral | Paramagnetic (approx. 1.9 B.M.) |

Applications in Advanced Materials Science and Chemical Processes

Role as an Electrolyte Component in Electrochemical Systems, particularly Fuel Cells

The exploration of solid acid electrolytes is a significant area of research for developing intermediate-temperature fuel cells that can operate between 200 and 300 °C. wikipedia.org While direct, extensive studies on sulfoacetic acid monohydrate as a primary electrolyte are not widely documented, the behavior of related solid acids and sulfur-containing compounds in fuel cell environments provides critical insights into its potential performance, stability, and challenges.

The stability of sulfur-containing solid acids is a primary concern in the reducing atmosphere of a fuel cell anode. caltech.edu Compounds like Cesium Hydrogen Sulfate (B86663) (CsHSO₄), a well-studied solid acid electrolyte, demonstrate the potential challenges. researchgate.net Under fuel cell operating conditions, sulfate-based solid acids can be chemically reduced by hydrogen gas, especially in the presence of anode catalysts like platinum. caltech.edu This reaction can produce hydrogen sulfide (B99878) (H₂S), a known poison for fuel cell catalysts, leading to a degradation in performance over time. caltech.edu

For example, the decomposition of CsHSO₄ under reducing conditions can be represented by the following reaction: 2CsHSO₄ + 4H₂ → Cs₂SO₄ + 4H₂O + H₂S caltech.edu

This inherent instability suggests that a fuel cell employing a sulfoacetic acid-based electrolyte could face similar degradation pathways, potentially limiting its long-term operational stability. The stability of the electrode itself is also crucial, as processes like segregation, sintering, and vaporization at elevated temperatures can lead to degradation over time. mdpi.com The electrochemical performance of solid oxide cells can be highly dependent on the oxygen partial pressure, which influences the partial reduction of cations and impacts electrode activity. mdpi.com

The interaction of sulfur-containing species with electrode surfaces is a critical factor affecting fuel cell performance. Studies on solid oxide fuel cell (SOFC) cathodes have shown that even trace amounts of sulfur in the operating atmosphere can lead to the formation of sulfate (SO₄²⁻) adsorbates on the electrode surface. nih.govresearchgate.net This adsorption phenomenon significantly deactivates the electrode and can impede the oxygen exchange kinetics. nih.gov

Research using techniques like near ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) and density functional theory (DFT) has provided a detailed analysis of these surface interactions:

Charge Redistribution: The formation of sulfate adsorbates induces a significant charge transfer from the surface oxygen atoms of the electrode material toward the adsorbate. nih.govresearchgate.net This creates a surface dipole, which is observable as an increase in the material's work function. nih.govresearchgate.net

Impact on Oxygen Vacancies: Sulfate adsorbates have been shown to strongly affect the formation energies of oxygen vacancies in the surface and sub-surface layers of the electrode. nih.govresearchgate.net This can alter defect concentrations and negatively impact oxygen transport properties, which are crucial for the cell's electrochemical reactions.

Increased Energy Barrier: The presence of sulfate on the electrode surface can drastically change the energy landscape for O₂ adsorption. For instance, the energy barrier for O₂ adsorption on a pristine SrO-terminated (La,Sr)CoO₃ (LSC) surface was calculated to be 0.4 eV, which increased dramatically to 6.1 eV after the formation of sulfate adsorbates. nih.gov

These findings highlight that if sulfoacetic acid were used in a fuel cell, its potential decomposition could lead to the formation of sulfate species that adsorb onto the electrode, thereby inhibiting the cell's performance through electronic and ionic effects. nih.govresearchgate.net

Integration in Polymer Chemistry and Engineering

Sulfoacetic acid serves as a valuable component in modifying and synthesizing polymers, imparting unique properties such as ion-exchange capabilities and altered physical characteristics.

Sulfoacetic acid has been successfully used to modify and crosslink polymeric matrices, notably in the formation of advanced hydrogels. Hydrogels are three-dimensional polymer networks valued for their ability to absorb and retain large amounts of water. nih.gov

A key example is the preparation of a strong electrolyte hydrogel by modifying poly(vinyl alcohol) (PVA) with sulfoacetic acid (SA-PVA). researchgate.net This modification introduces ionizable sulfo-groups into the PVA structure, creating an electro-sensitive hydrogel that can respond to an external electric field. researchgate.net The resulting SA-PVA hydrogel exhibits interesting swelling and mechanical properties. Its water absorption capacity decreases with increasing ionic strength of the surrounding solution. researchgate.net The mechanical properties of the hydrogel swollen in deionized water have been quantified, demonstrating its robustness. researchgate.net

| Property | Value |

|---|---|

| Young's Modulus | 1.247 MPa |

| Elongation at Break | 187% |

| Tensile Strength | 2.2 MPa |

The use of chemical crosslinking agents is fundamental to the stability and properties of hydrogels. pvamu.edu Various agents like glutaraldehyde and citric acid are used to form networks in polymers such as PVA and cellulose (B213188), and the degree of crosslinking directly impacts the swelling ratio of the hydrogel. nih.govpvamu.edu The introduction of sulfoacetic acid provides a method to create a crosslinked structure with the added functionality of ionic groups.

The modification of natural polymers like cellulose with sulfo-containing groups is an area of active research to create new functional materials. While direct sulfoacetylation of cellulose is one possibility, related modifications like sulfoethylation and the combined introduction of acetate (B1210297) and sulfate groups have been well-documented.

One method involves the synthesis of sulfoethyl cellulose (SEC) with low degrees of substitution. researchgate.net The reaction conditions, including temperature, duration, and the type of sulfoethylating agent, are optimized to control the degree of substitution. researchgate.net Another approach is the one-step preparation of water-soluble cellulose acetate sulfate (CAS) derivatives. nih.gov This is achieved by simultaneous acetylation and sulfation using a mixture of acetic anhydride (B1165640) and sulfuric acid in glacial acetic acid. nih.gov This method can produce water-soluble esters with a degree of acetylation between 1.6 and 2.4 and a degree of sulfation of around 0.3. nih.gov The resulting polymer exhibits high viscosity in aqueous solutions, indicating interesting rheological properties. nih.gov

These modified cellulose derivatives are characterized using various analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the modified polymer, confirming the success of the esterification or etherification reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to determine the degree of substitution and the positions of the new functional groups on the anhydroglucose unit of cellulose. researchgate.net

Contributions to Surfactant Chemistry and Self-Assembly Phenomena

Surfactants are amphiphilic molecules that can adsorb at interfaces and self-assemble into organized structures in a solution. colab.ws This process of spontaneous organization into complex structures is known as self-assembly. sigmaaldrich.comyoutube.com Derivatives of sulfoacetic acid, particularly sodium alkyl sulfoacetates, are important anionic surfactants used in various industries. researchgate.net

The self-assembly behavior of these surfactants is a key area of study. For example, sodium lauryl sulfoacetate (SLSA) and its congener sodium myristyl sulfoacetate (SMSA) are ester-based anionic surfactants that have been investigated for their self-aggregation properties in aqueous systems. researchgate.netacs.org Research has shown that these surfactants predominantly form different types of self-assembled lamellar phases in water. researchgate.netacs.org

The study of their lyotropic (concentration-dependent) and thermotropic (temperature-dependent) phase behavior is conducted using a variety of analytical methods:

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures of the surfactant-water mixtures. researchgate.netacs.org

Polarized Optical Microscopy (POM): To visualize and identify the different liquid crystalline phases formed by the self-assembly of the surfactants. researchgate.netacs.org

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): To probe the structure and arrangement of the self-assembled aggregates at the molecular level. researchgate.netacs.org

The ability of these sulfoacetate-derived molecules to self-aggregate into micelles and other complex phases is fundamental to their function as detergents, emulsifiers, and foaming agents in numerous consumer and industrial products. colab.wsresearchgate.net

Development and Behavior of Anionic Sulfoacetate Surfactants (e.g., Sodium Lauryl Sulfoacetate)

Anionic sulfoacetate surfactants represent a significant class of surface-active agents utilized across various industries, particularly in personal care and cleaning products. researchgate.netdetergentchemicalsasia.com These surfactants are characterized by a negatively charged hydrophilic head, which allows them to effectively reduce surface tension and emulsify oils and dirt. detergentchemicalsasia.com A prominent example within this category is Sodium Lauryl Sulfoacetate (SLSA), an organic compound derived from natural plant sources. tichemindustry.comwikipedia.org

The development of SLSA was driven by the need for milder surfactants that offer effective cleansing and foaming properties without the irritation potential associated with harsher agents like sodium lauryl sulfate (SLS). tichemindustry.com Unlike SLS, SLSA has a larger molecular size, which prevents it from penetrating the skin and cell membranes, thereby reducing the likelihood of skin irritation. tichemindustry.com This makes it a preferred ingredient in formulations for sensitive and dry skin. tichemindustry.com

The behavior of SLSA in aqueous solutions is defined by its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. researchgate.net This structure enables it to act as an effective foaming and wetting agent. tichemindustry.compioneerchemicalmart.com The hydrophilic head allows it to dissolve readily in water, contributing to superior rinsability. tichemindustry.com When agitated in water, the sulfonate group in SLSA helps create a dense and creamy foam structure composed of small, fine bubbles. pioneerchemicalmart.com This rich lather contributes to a desirable sensory experience in products like shampoos, bath bombs, and facial cleansers. tichemindustry.compioneerchemicalmart.com

Table 1: Properties of Sodium Lauryl Sulfoacetate (SLSA)

| Property | Description | Source(s) |

| Type | Anionic Surfactant | wikipedia.org |

| Origin | Derived from natural plant sources (e.g., coconut and palm oils) | tichemindustry.com |

| Key Feature | Mildness; larger molecular size reduces skin penetration and irritation | tichemindustry.com |

| Primary Functions | Foaming agent, wetting agent, emulsifier, dispersing agent | tichemindustry.comcir-safety.org |

| Foam Quality | Produces a rich, dense, and creamy lather with fine bubbles | pioneerchemicalmart.com |

| Solubility | Readily dissolves in water | tichemindustry.com |

| pH Stability | Stable in a pH range of 5.5 to 7.8 | tichemindustry.com |

| Applications | Shampoos, bath powders, facial cleansers, shower gels, bubble bars | tichemindustry.comewg.org |

Interfacial Tension Reduction and Aggregation Behavior in Aqueous Systems

A fundamental property of surfactants like sulfoacetic acid derivatives is their ability to lower the surface or interfacial tension between two substances, such as oil and water. researchgate.netmdpi.com Interfacial tension (IFT) is the energy present at the interface of two immiscible liquids. High IFT prevents these liquids from mixing. Surfactants position themselves at this interface, with their hydrophobic tails oriented towards the oil phase and their hydrophilic heads towards the water phase. This arrangement reduces the IFT, allowing for the emulsification of oils and the removal of greasy stains. detergentchemicalsasia.com

In aqueous systems, surfactant molecules begin to form organized aggregates called micelles above a specific concentration known as the critical micelle concentration (CMC). oup.com This aggregation is a spontaneous process driven by the hydrophobic effect; the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic heads form an outer shell that remains in contact with the aqueous environment. oup.com Below the CMC, the surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases as the concentration increases. oup.com Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant added to the solution forms micelles, leading to a plateau in surface tension. oup.com

The aggregation behavior, including the CMC value and the average number of surfactant molecules in a micelle (aggregation number), is influenced by several factors. researchgate.net These include the molecular structure of the surfactant, such as the length of the hydrocarbon chain, and external conditions like temperature and the presence of electrolytes. researchgate.netnih.gov For instance, the addition of salts to an anionic surfactant solution can screen the electrostatic repulsion between the negatively charged head groups, promoting micelle formation at a lower concentration. oup.comnih.gov This allows the surfactant molecules to pack more tightly, potentially altering the size and shape of the micelles. oup.com The aggregation of surfactants into micelles is crucial for their function as solubilizing agents, enabling them to encapsulate and dissolve hydrophobic substances in water. researchgate.net

Table 2: Factors Influencing Surfactant Aggregation in Aqueous Systems

| Factor | Effect on Aggregation Behavior | Source(s) |

| Surfactant Concentration | Micelles form above the Critical Micelle Concentration (CMC). | oup.com |

| Molecular Structure | The length of the hydrophobic chain and the nature of the hydrophilic head group affect the CMC and micelle size. | researchgate.net |

| Temperature | Can influence the CMC and aggregation number, with effects varying depending on the specific surfactant. | nih.govelsevierpure.com |

| Electrolytes (Salts) | Can lower the CMC of anionic surfactants by reducing repulsion between head groups, promoting micellization. | oup.comnih.gov |

| Presence of Polymers | Water-soluble polymers can interact with surfactants, potentially altering the CMC and aggregation number. | elsevierpure.com |

Catalytic Applications in Organic Synthesis

Sulfoacetic acid, as a member of the sulfonic acid class of organosulfur compounds, possesses strong acidic properties that make it a valuable catalyst in organic synthesis. wikipedia.org Sulfonic acids are known for being strong Brønsted acids, comparable in strength to mineral acids like sulfuric acid. wikipedia.orgd-nb.info Their use as catalysts offers several advantages, particularly when they are immobilized on a solid support (heterogeneous catalysis), which facilitates easier separation from the reaction mixture, catalyst recycling, and the development of cleaner, more sustainable chemical processes. d-nb.infonih.gov

Function as a Sulfonic Acid Catalyst in Various Transformations

The catalytic activity of sulfoacetic acid stems from its sulfonic acid group (-SO₃H), which can readily donate a proton (H⁺) to initiate a wide range of acid-catalyzed reactions. wikipedia.org This function is crucial in numerous organic transformations. mdpi.com

One of the most common applications of sulfonic acid catalysts is in esterification reactions, where a carboxylic acid and an alcohol are converted into an ester and water. aurak.ac.ae The sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. aurak.ac.ae Similarly, they are effective in transesterification reactions, a key process in biodiesel production. aurak.ac.ae

Sulfonic acid catalysts are also employed in other transformations, including:

Acylation: Such as the Friedel-Crafts acylation of aromatic compounds. nih.gov

Alkylation and Dehydration: Promoting reactions like the formation of ethers from alcohols. mdpi.com

Condensation Reactions: Facilitating multicomponent reactions for the synthesis of complex organic molecules like dihydropyrimidinones. mdpi.com

Hydrolysis: Catalyzing the breakdown of esters or acetals. mdpi.com

Oxidation: Acting as a catalyst in certain oxidation processes, for example, in the Baeyer–Villiger oxidation. nih.gov

The use of solid-supported sulfonic acid catalysts, where the sulfonic acid group is attached to materials like silica, polystyrene resins, or mesoporous carbons, is particularly advantageous as it combines the high reactivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. nih.govaurak.ac.aeuq.edu.au

Exploration as a Precursor for Heterogeneous or Homogeneous Catalysts

Sulfoacetic acid and related sulfonic acids are not only catalysts in their own right but also serve as valuable precursors for the synthesis of more complex catalytic systems. d-nb.info This is especially prominent in the development of heterogeneous catalysts, where the goal is to immobilize the acidic functional group onto a solid support. nih.gov

For heterogeneous catalysts , a common strategy involves grafting or co-condensing molecules containing sulfonic acid groups onto the surface of an inorganic support like silica or a polymer resin. d-nb.infomdpi.com For instance, organosilanes containing a sulfonic acid precursor can be reacted with the surface of silica to create a solid material with covalently bonded, accessible acid sites. d-nb.info This approach allows for precise control over the catalyst's properties, such as acid site density and hydrophobicity, leading to highly efficient and reusable catalysts. uq.edu.au Materials like sulfonic acid-functionalized SBA-15 or MCM-41 are examples of such engineered catalysts used in various organic transformations. mdpi.comaurak.ac.ae

In the context of homogeneous catalysis , while sulfoacetic acid itself can be used directly, it can also be a building block for more elaborate catalyst structures. The carboxylic acid and sulfonic acid groups offer two points for potential modification, allowing for its incorporation into larger molecules or ligands for metal-based catalysts. For example, the principles of organic synthesis could allow for the transformation of sulfoacetic acid into more complex structures tailored for specific catalytic applications, such as in hydrosilation or hydrogenation reactions where specialized ligands are often required. researchgate.net The development of such pseudo-homogeneous catalysts aims to bridge the gap between the high activity of soluble catalysts and the ease of separation of solid catalysts. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Techniques (HPLC, GC) for Purity and Concentration Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for assessing the purity and determining the concentration of sulfoacetic acid. pharmaguideline.comsilcotek.com The development of these methods involves selecting appropriate stationary and mobile phases, optimizing separation conditions, and validating the method's performance according to established guidelines like those from the International Conference on Harmonization (ICH). pharmaguideline.compharmtech.com

For a highly polar compound like sulfoacetic acid, reversed-phase HPLC is a common approach. shimadzu.comshimadzu.com However, due to its high water solubility, achieving adequate retention on standard C18 columns can be challenging. shimadzu.comhplc.eu Therefore, method development often explores ion-pair chromatography or the use of more polar-modified columns. americanpharmaceuticalreview.com Ion exclusion chromatography is another highly effective mode for separating organic acids, using differences in ion repulsion to achieve separation. shimadzu.comshimadzu.comnih.gov

Gas chromatography is also applicable, though it typically requires derivatization of the non-volatile sulfoacetic acid to form more volatile esters, such as acetonyl esters, before analysis. semanticscholar.orgnih.gov The choice between HPLC and GC depends on the sample matrix, the required sensitivity, and the available instrumentation. silcotek.com

Validation of these methods is essential to ensure they are suitable for their intended purpose. chromatographyonline.com Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). pharmaguideline.compharmtech.comchromatographyonline.comslideshare.net

Table 1: Illustrative HPLC Parameters for Sulfoacetic Acid Analysis

| Parameter | Typical Conditions | Reference/Rationale |

|---|---|---|

| Column | Ion Exclusion Column (e.g., H-type cation exchange polymer) or Reversed-Phase C18 Polar-Embedded | Ion exclusion is highly selective for organic acids. shimadzu.comshimadzu.com Polar-embedded columns improve retention for highly hydrophilic compounds. americanpharmaceuticalreview.com |

| Mobile Phase | Dilute sulfuric acid (e.g., 0.35 mM H₂SO₄) for ion exclusion; Buffered aqueous solution (e.g., ammonium (B1175870) acetate) with an organic modifier (e.g., acetonitrile) for reversed-phase. | Acidic mobile phase is standard for ion exclusion. shimadzu.comnih.gov Buffers are used in reversed-phase to control pH and ensure consistent ionization. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC to ensure good separation efficiency. chromatographyonline.comresearchgate.net |

| Temperature | 30 - 45 °C | Elevated temperatures can improve peak shape and reduce analysis time. shimadzu.comchromatographyonline.com |

| Detection | UV at 200-210 nm or Refractive Index (RI) | UV detection targets the carboxyl group's absorbance. shimadzu.com RI detection is a universal alternative if UV sensitivity is low. |

Robustness and reproducibility are critical components of method validation that demonstrate the reliability of an analytical procedure. chromatographyonline.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. chromatographyonline.com It provides an indication of the method's reliability during normal use. chromatographyonline.com These studies are typically conducted during the late stages of method development. chromatographyonline.com For an HPLC method, parameters that might be intentionally varied include:

The pH of the mobile phase.

The concentration of the organic modifier in the mobile phase.

The column temperature. chromatographyonline.com

The mobile phase flow rate. chromatographyonline.com

The UV detection wavelength. chromatographyonline.com